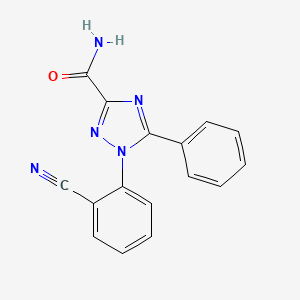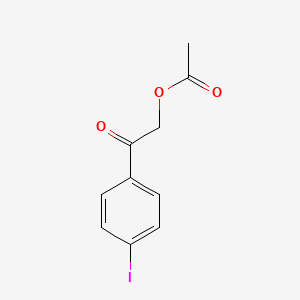![molecular formula C15H12N4 B14348064 N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine CAS No. 91451-36-4](/img/structure/B14348064.png)
N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine is a chemical compound with the molecular formula C21H14N2O4This compound is widely used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins .
準備方法
Synthetic Routes and Reaction Conditions
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine can be synthesized from cis-butenedioic anhydride and 4,4’-methylenedianiline. The reaction involves the formation of a bismaleimide structure through a condensation reaction .
Industrial Production Methods
In industrial settings, the compound is produced by reacting maleic anhydride with methylenedianiline under controlled conditions. The reaction is typically carried out in the presence of a solvent and a catalyst to ensure high yield and purity .
化学反応の分析
Types of Reactions
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine has a wide range of scientific research applications, including:
Chemistry: Used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
作用機序
The mechanism of action of N1,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine involves its ability to form cross-links between polymer chains. This cross-linking enhances the thermal and mechanical properties of the resulting materials. The compound interacts with molecular targets through covalent bonding, leading to the formation of stable polymer networks .
類似化合物との比較
Similar Compounds
N,N’-(Methylenedi-4,1-phenylene)bis(1,1-diphenylmethanimine): Similar in structure but differs in its applications and properties.
N,N’-(Methylenedi-4,1-phenylene)bis(4-morpholinecarboxamide): Another related compound with distinct chemical properties and uses.
N,N’-(Methylenedi-4,1-phenylene)bis(N-benzylformamide): Shares structural similarities but has different functional groups and applications.
Uniqueness
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine is unique due to its high thermal stability and ability to form strong cross-links in polymer matrices. This makes it particularly valuable in the production of high-performance materials .
特性
CAS番号 |
91451-36-4 |
|---|---|
分子式 |
C15H12N4 |
分子量 |
248.28 g/mol |
InChI |
InChI=1S/C15H12N4/c16-10-18-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)19-11-17/h1-8,16-17H,9H2 |
InChIキー |
MILQNPXRHVZGAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=N)N=C=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


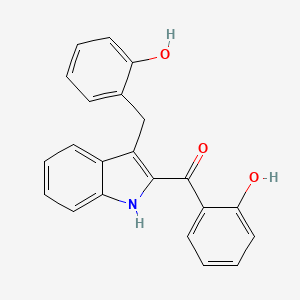
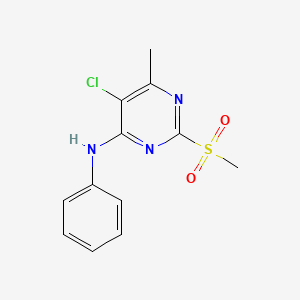
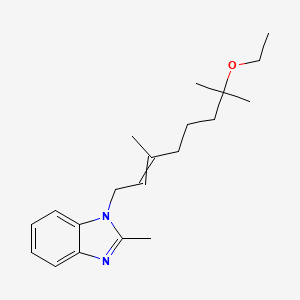
![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)



![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

